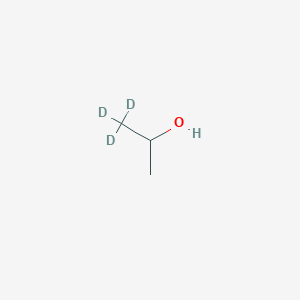

2-Propanol-1,1,1-d3

Description

Significance of Deuterium (B1214612) in Mechanistic and Analytical Investigations

Deuterium (²H or D), a stable isotope of hydrogen, holds particular importance in scientific research. simsonpharma.com Its nucleus contains one proton and one neutron, making it twice as heavy as the most common hydrogen isotope, protium (¹H). wikipedia.org This mass difference leads to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction can be significantly slower when a hydrogen atom is replaced with deuterium at a bond that is broken or formed in the rate-determining step of the reaction. acs.orgyoutube.com

The KIE is a crucial tool for elucidating reaction mechanisms. By observing a change in reaction rate upon deuterium substitution, chemists can identify which bonds are involved in the critical steps of a reaction. youtube.com Furthermore, the substitution of hydrogen with deuterium can enhance the metabolic stability of pharmaceutical compounds by slowing down their breakdown by enzymes, potentially leading to improved pharmacokinetic profiles. wikipedia.orgyoutube.comnih.govyoutube.com In analytical chemistry, deuterated compounds are frequently used as internal standards in mass spectrometry to improve accuracy. wikipedia.org Additionally, the use of deuterated solvents in NMR spectroscopy is standard practice as it minimizes interference from solvent signals, allowing for a clearer analysis of the sample. synmr.intengerchemical.com

Role of Deuterated Alcohols in Scientific Inquiry

Deuterated alcohols are versatile tools in a multitude of scientific fields. Their synthesis is a key step in the creation of more complex deuterated molecules, including drugs and biologically active compounds, which are vital for studying the metabolism of alcohols and enzymes. For instance, deuterated ethanol has been used to study the metabolic process of alcohol in the body, revealing that the deuterated form is metabolized more slowly by the enzyme alcohol dehydrogenase. acs.org

Beyond metabolic studies, deuterated alcohols serve as reliable chemical probes for analyzing complex mixtures and are commonly used as NMR solvents. synmr.in In mechanistic studies, the selective placement of deuterium on an alcohol molecule allows researchers to track the fate of specific hydrogen atoms during a chemical transformation, providing valuable information about the reaction pathway. synmr.in

Overview of Research Domains for 2-Propanol-1,1,1-d3

The compound this compound, where the three hydrogen atoms of one methyl group are replaced by deuterium, has found specific applications in several research areas, primarily in the study of reaction mechanisms and stereoselective synthesis.

Mechanistic Studies of Oxidation Reactions: The oxidation of alcohols is a fundamental transformation in organic chemistry. 2-Propanol is often used as a model substrate to study the mechanisms of these reactions on various catalysts. For instance, studies on the oxidation of 2-propanol on gold (Au) surfaces have shown that the reaction typically proceeds through the formation of a 2-propoxide intermediate after the removal of the hydroxyl hydrogen. researchgate.net Similarly, research on cobalt oxide (Co₃O₄) catalysts has demonstrated high activity and selectivity for the oxidation of 2-propanol to acetone (B3395972). chemrxiv.orgmdpi.com The use of this compound in such studies can help determine whether the C-H bonds of the methyl group are involved in the rate-determining step of the oxidation process by measuring the kinetic isotope effect.

Stereoselective Synthesis: In the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product, deuterated compounds can be used to probe the steric effects within a reaction. ethz.chunl.pt A study involving the asymmetric Meerwein-Ponndorf-Verley reduction using (+)-(S)-2-propanol-1-d₃ was conducted to estimate the relative kinetic size of different chemical groups. acs.org This research explored whether an isotope effect could be observed, comparing the kinetic sizes of a methyl group (CH₃) and a trideuteriomethyl group (CD₃). The findings indicated that, within the context of this specific asymmetric reduction, the methyl and trideuteriomethyl groups appeared to have indistinguishable kinetic sizes. acs.org Such investigations are crucial for understanding and refining the models used to predict the outcomes of stereoselective reactions. mdpi.comresearchgate.net

The table below summarizes key findings from research involving 2-propanol and its deuterated isotopologues.

| Research Area | Compound | Key Finding |

| Stereoselective Synthesis | (+)-(S)-2-propanol-1-d₃ | Used to estimate relative kinetic size in asymmetric reductions; methyl and trideuteriomethyl groups showed indistinguishable kinetic sizes in this context. acs.org |

| Catalytic Oxidation | 2-Propanol | On Co₃O₄ nanoparticles, it shows high activity and selectivity for conversion to acetone, with maximum rates around 430 K. chemrxiv.org |

| Catalytic Oxidation | 2-Propanol | On Co₃O₄ (111) surfaces, complete dissociation to 2-propoxide is observed, indicating high surface reactivity. mdpi.comuni-due.de |

| Catalytic Oxidation | 2-Propanol | On oxygen-precovered Au(111) surfaces, oxidation proceeds via the formation of a 2-propoxide intermediate. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trideuteriopropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMGEQAYNKOFK-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480715 | |

| Record name | 2-Propanol-1,1,1-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84809-71-2 | |

| Record name | 2-Propanol-1,1,1-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84809-71-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Isotopic Enrichment of 2 Propanol 1,1,1 D3

Methodologies for Stereospecific Deuterium (B1214612) Incorporation

The synthesis of 2-Propanol-1,1,1-d3, which features a trideuterated methyl group (CD3) attached to the carbon bearing the hydroxyl group (CD3-CH(OH)-CH3), relies on methods that ensure the deuterium atoms are specifically incorporated at the desired 1,1,1 position. While the methyl group itself is not a stereocenter, the term "stereospecific" in this context refers to the precise and controlled placement of deuterium atoms, preventing their incorporation at other sites within the molecule.

A primary approach for introducing deuterium involves Hydrogen Isotope Exchange (HIE) reactions x-chemrx.comacs.orggoogle.com. These reactions typically utilize deuterium gas (D2) or deuterated solvents like deuterium oxide (D2O) or deuterated alcohols in the presence of catalysts. For the specific labeling of a methyl group, methods often involve the reduction of deuterated carbonyl compounds. For instance, the reduction of deuterated acetone (B3395972) derivatives can yield deuterated alcohols. Catalytic systems, such as those employing ruthenium on carbon (Ru/C), have demonstrated regiospecific and efficient deuterium incorporation at the α-positions of alcohols nih.govmdpi.com. While these examples often focus on the carbon adjacent to the hydroxyl group, the underlying principle of catalyst-mediated regioselectivity is applicable to targeting specific methyl groups when appropriate precursors are utilized. The use of deuterated isopropanol (B130326) itself can also serve as a deuterium source in other labeling reactions acs.orggoogle.com.

Precursor Chemistry in the Synthesis of Deuterated Isopropanols

The selection of appropriate deuterated precursors is fundamental to the efficient synthesis of this compound. The most direct route typically involves the reduction of a deuterated carbonyl compound. For the target molecule CD3-CH(OH)-CH3, the key precursor would be monodeuterated acetone , specifically acetone-d3 (CD3-CO-CH3) .

The synthesis can be achieved by the reduction of acetone-d3 using common reducing agents. For example, lithium aluminum hydride (LiAlH4) is a powerful reducing agent often employed in such syntheses, as noted in the preparation of related deuterated compounds chemicalbook.com. Alternatively, milder reducing agents like sodium borohydride (B1222165) (NaBH4) can also be effective for the reduction of ketones to secondary alcohols. The general reaction involves the nucleophilic addition of hydride to the carbonyl carbon, followed by protonation (or deuteration if a deuterated solvent or reagent is used for workup) of the alkoxide intermediate.

While acetone-d6 (B32918) (CD3-CO-CD3) is a readily available precursor that can lead to fully deuterated isopropanol (CD3-CH(OH)-CD3) chemicalbook.com, the synthesis of this compound specifically requires a precursor that already possesses the desired CD3 group and a non-deuterated methyl group.

Optimization of Synthetic Pathways for this compound

Optimizing the synthetic pathway for this compound is crucial for achieving high yields, excellent isotopic purity, cost-effectiveness, and scalability. General principles of process optimization in chemical synthesis are highly relevant here gd3services.comraybow.comarxiv.org.

Key optimization strategies include:

Maximizing Reaction Yield: Careful control of reaction parameters such as temperature, reaction time, reactant stoichiometry, and solvent choice is essential to maximize the conversion of the precursor to the desired product gd3services.comraybow.com.

Ensuring High Isotopic and Chemical Purity: The synthetic route must be designed to minimize side reactions that could lead to impurities or undesired deuteration patterns. Analytical techniques are vital for monitoring and confirming purity imreblank.chgoogle.com.

Cost-Effectiveness: Utilizing readily available and cost-efficient deuterated precursors (e.g., acetone-d3) and optimizing catalyst loading (if applicable) can significantly reduce production costs x-chemrx.comresearchgate.netzeochem.com.

Scalability: The chosen method should be amenable to scaling up from laboratory quantities to larger production scales if required.

Flow Chemistry: The adoption of flow chemistry techniques can offer advantages in isotope labeling reactions by providing precise control over reaction parameters (temperature, residence time), improving mixing, and enhancing safety, potentially leading to higher yields and purities x-chemrx.com.

Analytical Assessment of Isotopic Purity and Enrichment

The accurate determination of isotopic purity and the confirmation of deuterium incorporation at the intended 1,1,1 position are critical steps following synthesis. A combination of spectroscopic and spectrometric techniques is typically employed rsc.orgalmacgroup.comnih.govpitt.edusigmaaldrich.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: While signals from deuterated positions are absent or significantly reduced, ¹H NMR can confirm the presence of the non-deuterated methyl group and the proton on the hydroxyl-bearing carbon. It can also reveal residual proton impurities.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing definitive information about the location and environment of the deuterium atoms. It is particularly valuable for highly deuterated compounds where ¹H NMR signals may be weak or absent sigmaaldrich.com. Quantitative ²H NMR (qNMR) can be used to determine the deuterium atom percentage sigmaaldrich.comgoogle.com.

¹³C NMR: This can complement ¹H NMR by showing the carbon skeleton and any potential isotope shifts.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HR-MS): HR-MS is essential for accurately determining the isotopic enrichment by precisely measuring the mass-to-charge ratio of different isotopologs acs.orgrsc.orgalmacgroup.compitt.edunih.gov. This allows for the calculation of the percentage of deuterium incorporation.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are widely used to separate the synthesized compound from impurities and to analyze its mass isotopomer distribution (MID) imreblank.chnih.gov. They provide both separation and detection capabilities, allowing for the quantification of isotopic purity almacgroup.comnih.gov.

The accuracy of MS-based enrichment determination relies on the resolution of mass peaks and appropriate computational methods to account for the combinatorial distribution of isotopomers acs.orgalmacgroup.compitt.edu.

Combined Analytical Approaches: Utilizing both NMR and MS techniques provides a comprehensive analytical profile, confirming both the structural integrity and the precise isotopic enrichment of this compound imreblank.chrsc.org.

Advanced Spectroscopic Applications of 2 Propanol 1,1,1 D3

Mass Spectrometry (MS)

Isotopic Tracing in Fragmentation Pathway Analysis by Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the fragmentation pathways of molecules. By using isotopically labeled compounds like 2-Propanol-1,1,1-d3, researchers can precisely track the fate of specific atoms or groups during fragmentation. In MS/MS, a precursor ion is selected, fragmented (often through collision-induced dissociation, CID), and the resulting product ions are analyzed thermofisher.com. The presence of deuterium (B1214612) atoms in this compound allows for the observation of mass shifts in the fragment ions, directly correlating these fragments to the original deuterated molecule. This technique has been employed in studies of various compounds, where deuterium labeling helps to confirm proposed fragmentation mechanisms, such as beta-hydrogen transfer rearrangements mdpi.com. By comparing the fragmentation patterns of the deuterated compound with its non-deuterated counterpart, researchers can gain unambiguous insights into bond cleavages and rearrangements occurring within the molecule under ionization and fragmentation conditions. This is crucial for understanding reaction mechanisms and confirming molecular structures.

High-Resolution Mass Spectrometry for Isotopic Pattern Confirmation

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions and the confirmation of isotopic patterns nelsonlabs.com. For this compound, HRMS is essential for verifying the isotopic enrichment and confirming the presence of the deuterium atoms at the specified positions. The characteristic isotopic pattern of a molecule, which arises from the natural abundance of isotopes like ¹³C, can be precisely measured by HRMS. When deuterium is incorporated, the resulting isotopologs will exhibit distinct mass shifts, altering the expected isotopic pattern. HRMS allows for the accurate measurement of these shifts, confirming the mass of the deuterated molecule and its fragments, and thereby validating the isotopic labeling nih.govrsc.orgnih.gov. This capability is vital for ensuring the quality and accuracy of the isotopically labeled compound used in research. For instance, HRMS can distinguish between molecules with similar nominal masses but different isotopic compositions, providing a definitive confirmation of the deuteration state nelsonlabs.comnih.gov.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, which are directly influenced by their atomic composition and bonding libretexts.org. The substitution of hydrogen with deuterium in this compound leads to predictable changes in these vibrational frequencies, offering valuable information about molecular structure and interactions.

Assignment of Vibrational Modes through Deuterium Substitution

Deuterium substitution significantly impacts vibrational spectra due to the change in reduced mass. The vibrational frequency () of a bond is inversely proportional to the square root of the reduced mass (), as described by libretexts.org. Replacing hydrogen with deuterium, which has approximately twice the mass, leads to a decrease in the reduced mass and consequently a shift in vibrational frequencies, typically to lower wavenumbers (redshift). This effect is most pronounced in stretching vibrations of C-H bonds, which are replaced by C-D bonds in this compound. Studies on 2-propanol using deuterated analogues (e.g., CH₃CDOHCH₃ and CD₃CHOHCD₃) have successfully assigned spectral features that were previously ambiguous, particularly in the C-H stretching region ustc.edu.cn. The distinct shifts in IR and Raman spectra upon deuteration allow for the precise assignment of specific vibrational modes to particular bonds and functional groups within the molecule. For example, C-H stretching vibrations are expected to shift to C-D stretching vibrations at lower frequencies, aiding in the identification of which hydrogen atoms have been replaced by deuterium researchgate.netajchem-a.com.

Kinetic and Mechanistic Elucidation with 2 Propanol 1,1,1 D3

Primary Kinetic Isotope Effect (KIE) Studies

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. whiterose.ac.uk The magnitude of the primary KIE, expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD), is a direct reflection of the changes in zero-point energy between the ground state and the transition state. princeton.edu

Investigations of Bond-Breaking Events at Deuterated Positions

While the most common reactions of 2-propanol involve the C-H bond at the secondary carbon (C2), studies designed to investigate bond-breaking events at the deuterated C1 position are crucial for understanding certain catalytic or radical-driven mechanisms. In such reactions, the cleavage of a C-D bond in 2-Propanol-1,1,1-d3 would be compared to the cleavage of a C-H bond in its non-deuterated counterpart.

For instance, in catalytic dehydration reactions over certain solid acid catalysts, mechanisms can involve the activation and breaking of C-H bonds in the methyl groups. amanote.com If this bond cleavage is part of the rate-limiting step, the use of this compound would result in a significant primary KIE. A substantial kH/kD value, typically greater than 2, would provide strong evidence that the C-H/C-D bond of the methyl group is indeed breaking in the slowest step of the reaction. princeton.edu

Interpretation of KIE Magnitudes in Reaction Rate Determinations

The magnitude of the observed primary KIE provides detailed information about the transition state of the C-D bond-breaking step. A maximal KIE (typically around 7 at room temperature) suggests a symmetric transition state where the hydrogen/deuterium (B1214612) atom is equally shared between the donor and acceptor atoms. princeton.edu Conversely, smaller KIE values indicate a transition state that is either "early" (reactant-like) or "late" (product-like), where the bond is only slightly or almost completely broken, respectively.

Consider a hypothetical oxidation reaction where a catalyst abstracts a hydrogen atom from a methyl group in the rate-determining step. By comparing the reaction rates of 2-propanol and this compound, the kH/kD ratio can be determined.

| Hypothetical Reaction | Observed kH/kD | Interpretation of Transition State |

|---|---|---|

| Catalytic C-H/D Abstraction | ~7.0 | Symmetric transition state; H/D transfer is linear and equally shared. |

| Catalytic C-H/D Abstraction | 2.5 - 3.5 | Asymmetric or non-linear transition state. princeton.edu |

| Catalytic C-H/D Abstraction | ~1.0 | C-H/D bond is not broken in the rate-determining step. |

This data allows chemists to build a more accurate picture of the reaction's energy landscape and the geometry of the highest-energy point along the reaction coordinate.

Secondary Kinetic Isotope Effect (KIE) Studies

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. princeton.edu These effects are generally much smaller than primary KIEs but are highly sensitive probes of changes in the electronic and steric environment of the transition state. This compound is ideally suited for such studies, particularly in reactions involving the C2 position, such as oxidation to acetone (B3395972) or solvolysis of a derivative like 2-propyl tosylate.

Analysis of Steric and Vibrational Perturbations

Secondary KIEs arise from changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state. These changes can be influenced by steric and electronic (hyperconjugation) effects.

A C-D bond has a lower zero-point energy and a smaller vibrational amplitude than a C-H bond, making a CD3 group effectively smaller and less polarizable than a CH3 group. In a reaction where the transition state is more sterically crowded than the reactant, the reaction with this compound (or its derivative) would be slightly faster, leading to an inverse KIE (kH/kD < 1). Conversely, if the transition state is less crowded, a normal KIE (kH/kD > 1) would be observed.

Hyperconjugation, the donation of electron density from a C-H or C-D sigma bond into an adjacent empty or partially filled orbital, also plays a key role. In the oxidation of 2-propanol, for example, the transition state may have developing p-orbital character on C2. The C-H bonds of the methyl group can stabilize this through hyperconjugation. Since C-H bonds are better hyperconjugative donors than C-D bonds, the protio-compound is stabilized more effectively, leading to a faster reaction and a normal secondary KIE (kH/kD > 1).

Remote Isotopic Effects on Transition State Structures

The deuteration at C1 in this compound is considered a β-secondary isotopic substitution for reactions occurring at C2. The magnitude of the β-secondary KIE can distinguish between different types of transition states, for example, in nucleophilic substitution reactions of 2-propyl derivatives.

An SN1-type reaction proceeds through a carbocation intermediate, which has a fully formed, empty p-orbital at C2. This intermediate is strongly stabilized by hyperconjugation from the adjacent methyl groups. The difference in hyperconjugative ability between C-H and C-D bonds is maximized in this scenario, leading to a significant normal KIE, typically with kH/kD values around 1.1 to 1.3 per CD3 group. An SN2-type reaction, however, involves a pentacoordinate transition state with less demand for hyperconjugative stabilization. Consequently, the secondary KIE for an SN2 reaction is expected to be much smaller, typically close to unity. princeton.edu

| Reaction Type (at C2) | Typical β-Secondary KIE (kH/kD) | Mechanistic Implication |

|---|---|---|

| SN1 Solvolysis | > 1.1 | Significant positive charge development at C2; carbocation-like transition state stabilized by hyperconjugation. princeton.edu |

| SN2 Substitution | ~ 1.0 | Little change in hybridization or charge at C2; concerted bond-making and breaking. princeton.edu |

| Oxidation (sp3 to sp2) | > 1.0 | Transition state has sp2 character, stabilized by hyperconjugation. |

Isotopic Exchange Mechanisms and Reactivity

Studies involving isotopic exchange can reveal information about the lability of protons and the presence of reactive intermediates. This compound can be used to investigate H/D exchange at the methyl carbon under various conditions, such as in the presence of strong bases, acids, or metal catalysts. mdpi.com

The mechanism of such an exchange often involves the formation of a carbanionic intermediate or a transition state where the C-D bond is polarized and susceptible to exchange with protons from the solvent or other species. For example, a strong base could abstract a deuteron (B1233211) from the methyl group to form a carbanion, which is then protonated by a solvent molecule. The rate and facility of this exchange provide a measure of the kinetic acidity of the C-D bonds in the methyl group. mdpi.com

Furthermore, in certain catalytic systems, H/D scrambling can occur between different positions on the molecule or with the solvent. For example, in the dehydration of 2-propanol over some metal oxide catalysts, exchange might occur between the methyl deuterons and the hydroxyl proton prior to or during the elimination step. researchgate.net Observing the distribution of deuterium in the reactant, products, and solvent over time can help map out these preliminary and competing reaction steps, providing a more complete mechanistic picture. mit.eduwikipedia.org

Reaction Pathway Tracing and Intermediate Identification using Deuterium Labels

The core principle behind using deuterium-labeled compounds like this compound lies in the kinetic isotope effect (KIE). The substitution of a lighter hydrogen atom with its heavier isotope, deuterium, can lead to a change in the reaction rate if the bond to this atom is broken or significantly altered in the rate-determining step of the reaction. This phenomenon allows for the meticulous tracing of reaction pathways and the identification of fleeting intermediate species that are otherwise difficult to observe directly.

In the context of reactions involving 2-propanol, the deuteration at the C1 methyl groups in this compound provides a specific probe for mechanisms where these C-H bonds are involved. For instance, in the catalytic dehydrogenation of 2-propanol to acetone over metal oxide catalysts like zinc oxide (ZnO), the reaction is understood to proceed via the cleavage of the C-H bond at the secondary carbon (C2) and the O-H bond.

While direct cleavage of the C1-H bonds is not the primary step in the main dehydrogenation pathway, the use of this compound can help to rule out alternative mechanisms or side reactions where these bonds might be activated. Furthermore, it allows for the investigation of secondary kinetic isotope effects, which arise from isotopic substitution at a position adjacent to the reacting center and can provide information about changes in hybridization and the structure of the transition state.

A key application of this compound is in discerning the mechanism of hydride transfer reactions, such as the Meerwein-Ponndorf-Verley (MPV) reduction. In the MPV reduction, a ketone or aldehyde is reduced by an alcohol, typically 2-propanol, in the presence of a metal alkoxide catalyst. The accepted mechanism involves the transfer of a hydride ion from the α-carbon of the alcohol to the carbonyl carbon of the substrate.

By using this compound, where the methyl groups are deuterated, researchers can investigate whether any hydrogen/deuterium scrambling occurs, which could indicate reversible steps or alternative pathways involving the methyl groups. The absence of deuterium incorporation into the product alcohol would strongly support a direct hydride transfer from the C2 position of the isopropanol (B130326).

For the dehydrogenation of 2-propanol on ZnO, the primary kinetic isotope effect is expected when the C-H bond at the second carbon is replaced with deuterium (2-propanol-2-d1). In contrast, using this compound would primarily probe for secondary kinetic isotope effects.

To illustrate the application of these principles, consider the following hypothetical data for the dehydrogenation of 2-propanol and its deuterated isotopologues over a ZnO catalyst.

Table 1: Hypothetical Rate Constants and Kinetic Isotope Effects for the Dehydrogenation of Isopropanol Isotopologues on ZnO at 300°C

| Compound | Rate Constant (k) [mol/(g·s)] | Kinetic Isotope Effect (kH/kD) |

| 2-Propanol | 1.00 x 10-5 | - |

| 2-Propanol-2-d1 (B110011) | 3.57 x 10-6 | 2.80 (Primary KIE) |

| 2-Propanol-1,1,1,3,3,3-d6 | 8.93 x 10-6 | 1.12 (Secondary KIE) |

| This compound | 9.43 x 10-6 | 1.06 (Secondary KIE) |

In this hypothetical scenario, the significant primary kinetic isotope effect observed with 2-propanol-2-d1 would confirm that the C-H bond at the secondary carbon is broken in the rate-determining step. The smaller, near-unity secondary kinetic isotope effects for 2-Propanol-1,1,1,3,3,3-d6 and this compound would indicate that the methyl C-H bonds are not broken in the rate-determining step, but their substitution with deuterium still has a minor influence on the reaction rate. This minor effect could be attributed to changes in the vibrational frequencies of the molecule that affect the stability of the transition state.

Through such isotopic labeling studies, a detailed picture of the reaction pathway emerges. For the dehydrogenation of 2-propanol on ZnO, the data would support a mechanism where the alcohol adsorbs onto the catalyst surface, followed by the rate-limiting cleavage of the C-H bond at the C2 position to form an alkoxide intermediate. This intermediate then desorbs as acetone. The use of this compound is crucial in confirming that the methyl groups remain intact throughout this primary reaction pathway, thereby solidifying the proposed mechanism.

Computational and Theoretical Investigations Involving 2 Propanol 1,1,1 D3

Prediction of Spectroscopic Parameters and Vibrational Frequencies

A key application of computational chemistry is the prediction of spectroscopic parameters, most notably vibrational frequencies, which are directly observable through techniques like Infrared (IR) and Raman spectroscopy ajchem-a.comcolorado.eduru.nlresearchgate.netscielo.bracs.orgscirp.orgresearchgate.net. For 1,1,1-trideuteropropan-2-ol, calculations aim to accurately predict the shifts in vibrational modes caused by the C-D bonds compared to analogous C-H bonds. The reduced mass associated with C-D bonds is higher than that of C-H bonds, leading to lower vibrational frequencies and altered zero-point energies ajchem-a.com. These predicted spectra serve as a benchmark for experimental assignments, allowing researchers to confirm the presence and location of deuteration. For example, studies on other deuterated molecules demonstrate that deuterium (B1214612) substitution causes a redshift in vibrational frequencies due to the increased mass ajchem-a.com. Computational methods like DFT, often employing basis sets such as 6-31G* or augmented correlation-consistent basis sets, are used to generate these spectral predictions scirp.orgarabjchem.orgacs.org.

Computational Modeling of Kinetic Isotope Effects and Reaction Transition States

Kinetic Isotope Effects (KIEs) are fundamental to understanding reaction mechanisms, particularly where bond breaking or formation occurs at the site of isotopic substitution ebsco.comfaccts.denih.govprinceton.eduwikipedia.orgosti.gov. Computational modeling plays a crucial role in predicting and interpreting KIEs for 1,1,1-trideuteropropan-2-ol. By calculating the energies of reactants, products, and transition states (TS) using methods like Transition State Theory (TST), researchers can determine the rate-determining steps in reactions. The substitution of deuterium for hydrogen at the CD₃ group can significantly alter the vibrational frequencies of the bonds involved in the transition state, leading to measurable differences in reaction rates (k<0xE2><0x82><0x95>/k<0xE2><0x82><0x97>) faccts.deprinceton.edu. For instance, if a C-D bond is broken in the rate-limiting step, the reaction involving the deuterated compound will typically be slower than its protonated counterpart due to the difference in zero-point energy faccts.deprinceton.eduwikipedia.org. Computational studies can pinpoint the specific vibrational modes that contribute most to the KIE and provide detailed insights into the electronic and structural changes occurring at the transition state nih.govosti.gov. Such modeling is essential for validating proposed reaction mechanisms and understanding how isotopic labeling impacts chemical kinetics.

Applications in Advanced Analytical and Environmental Research

Development and Validation of Analytical Methods using Deuterated Standards

In the pursuit of accurate and reliable analytical methods, particularly those involving chromatography coupled with mass spectrometry, deuterated compounds like 2-Propanol-1,1,1-d3 are invaluable as internal standards. An internal standard (IS) is a substance with properties similar to the analyte of interest that is added in a known quantity to samples, calibrators, and controls. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.

Stable isotope-labeled internal standards are considered the gold standard because they co-elute with the non-labeled analyte and exhibit nearly identical chemical and physical behavior during extraction and ionization. researchgate.net This minimizes analytical variability caused by matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.net

The validation of an analytical method ensures its suitability for the intended purpose. Key parameters, guided by international standards such as the ICH-Q2-R1 guidelines, are assessed to demonstrate performance. mdpi.com The use of a deuterated standard like this compound is integral to achieving the required levels of precision and accuracy during this validation process.

Key Validation Parameters Assessed Using a Deuterated Internal Standard:

| Parameter | Description | Role of Deuterated Standard |

| Accuracy | The closeness of the measured value to the true value. It is often assessed through recovery studies in spiked samples. | By compensating for matrix effects and procedural losses, the deuterated IS ensures that the calculated concentration of the analyte is a true reflection of its actual concentration. mdpi.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). | The use of a deuterated standard significantly improves precision. Studies have shown that interpatient assay imprecision (CV) is consistently lower when a deuterated IS is used compared to a non-isotopically labeled one. researchgate.net |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | The deuterated IS helps to ensure a consistent response ratio (analyte/IS) across a range of concentrations, thereby establishing a reliable calibration curve. mdpi.comnih.gov |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | A deuterated standard helps to stabilize the signal at low concentrations, allowing for the reliable measurement of trace-level analytes. researchgate.net |

| Matrix Effect | The alteration of analyte response due to the presence of interfering components in the sample matrix. | A deuterated IS co-elutes and experiences the same ionization suppression or enhancement as the analyte, allowing the ratio to remain constant and effectively nullifying the matrix effect. researchgate.net |

Role in Quantitative Analysis of Complex Mixtures by Chromatography-Mass Spectrometry

The primary role of this compound in quantitative analysis is to serve as an ideal internal standard for the measurement of native 2-propanol or other similar small volatile analytes in complex matrices such as biological fluids, environmental samples, or food products. mdpi.com The combination of chromatography (either gas or liquid) for separation and mass spectrometry for detection (GC-MS or LC-MS) provides high selectivity and sensitivity.

In a typical workflow, a precise amount of this compound is added to each sample at the beginning of the preparation process. mdpi.com During analysis, the mass spectrometer is set to monitor specific mass-to-charge (m/z) ratios corresponding to the target analyte and the deuterated standard. Because this compound is chemically almost identical to 2-propanol, it experiences the same extraction efficiency, derivatization yield, and injection volume variations.

The key advantage of this isotopic dilution technique is evident during ionization in the mass spectrometer's source. researchgate.net Any fluctuation in ionization efficiency, which is a common source of variability, affects both the analyte and the standard equally. researchgate.net Quantification is therefore based on the ratio of the analyte's signal intensity to that of the internal standard, rather than on the absolute intensity of the analyte alone. This ratio remains stable even when the absolute signals vary, leading to highly precise and accurate results. researchgate.net

A study on the analysis of sirolimus in whole blood using HPLC-tandem mass spectrometry (HPLC-MS/MS) demonstrated this principle effectively. The use of a deuterium-labeled internal standard (SIR-d3) resulted in significantly better precision compared to a non-isotopic structural analog (DMR). researchgate.net

Comparison of Internal Standards in HPLC-MS/MS Analysis

| Parameter | Non-Isotopic Standard (DMR) | Deuterated Standard (SIR-d3) |

| Interpatient Assay Imprecision (CV) | 7.6% - 9.7% | 2.7% - 5.7% |

| Susceptibility to Matrix Effects | Higher | Lower (compensates for variability) |

| Accuracy of Results | Results were consistently higher, suggesting differential ionization effects. | Results were more accurate due to better compensation for patient-specific matrix differences. |

Data adapted from a comparative study on sirolimus quantification. researchgate.net

This demonstrates that this compound, when used as an internal standard, can significantly enhance the quality of quantitative data, making it indispensable for challenging analyses in clinical diagnostics, forensics, and environmental monitoring.

Environmental Fate and Transport Studies using Isotopic Tracers

Isotopically labeled compounds are powerful tools for investigating the behavior of chemicals in the environment. nih.govgw-project.org By introducing a substance with a unique isotopic signature, such as this compound, into a system, scientists can track its movement, transformation, and ultimate fate without being confounded by pre-existing background levels of the non-labeled compound. nih.gov Deuterium (B1214612) is a stable, non-radioactive isotope, making it an environmentally benign tracer for such studies. mdpi.com

Understanding how contaminants degrade in the environment is crucial for assessing their persistence and potential for harm. Isotopic tracers like this compound can provide definitive insights into these degradation pathways. When this labeled compound is introduced into soil microcosms, water samples, or bioreactors, its transformation can be monitored over time.

By analyzing samples using mass spectrometry, researchers can identify metabolites that retain the deuterium label. This confirms that the identified products originated from the parent compound. Furthermore, the position of the label provides mechanistic clues. For this compound, the deuterium atoms are on a methyl group. If a degradation process involves the oxidation of this specific methyl group, the deuterium label may be lost or transferred, providing evidence for that particular biochemical reaction.

Studies on the degradation of unlabeled 2-propanol have shown that it can be metabolized by microorganisms, such as Sulfolobus solfataricus, which convert it to acetone (B3395972). nih.gov Anaerobic degradation processes can also convert 2-propanol into methane. researchgate.net Using this compound in similar experiments would allow researchers to:

Confirm the formation of deuterated acetone, unequivocally linking it to the starting material.

Trace the deuterium atoms through the metabolic pathway to see if they are incorporated into other molecules or released as deuterated water or methane.

Calculate transformation rates more accurately by distinguishing the tracer from any background 2-propanol.

Isotopic tracers are highly effective for studying the mobility and transport of contaminants in groundwater, surface water, and soil. gw-project.orgmdpi.com Because the physical properties of a deuterated molecule are very similar to its non-labeled form, this compound will move with water and sorb to soil particles in a manner almost identical to that of normal 2-propanol.

In a typical tracer study, a known quantity of the labeled compound is injected at a specific point in an aquifer or stream. mdpi.com Samples are then collected at various downstream locations over time. The arrival time and concentration of the tracer provide critical data for hydrological models. mdpi.com

Applications of this compound as an Environmental Tracer:

| Application Area | Research Objective | How the Tracer is Used |

| Groundwater Contamination | To track the movement of a contaminant plume containing solvents like 2-propanol. | This compound is introduced into the plume. Its detection at monitoring wells confirms flow paths, velocity, and dispersion characteristics of the contaminant. gw-project.org |

| Surface Water Dynamics | To measure stream discharge and understand solute transport in rivers. | A pulse of the tracer is added to the stream. Its concentration profile (breakthrough curve) at a downstream point is used to calculate flow and model how other dissolved substances are transported and retained. mdpi.com |

| Soil Remediation | To evaluate the effectiveness of in-situ remediation techniques, such as bioremediation, for cleaning up solvent spills. | The labeled compound is added to the contaminated soil. Its rate of disappearance and the appearance of labeled degradation products provide a direct measure of the remediation process's efficiency. |

| Vadose Zone Transport | To study the movement of water and solutes from the land surface to the groundwater table. | The tracer is applied to the soil surface, and its migration is monitored in soil pore water and at the water table to understand infiltration rates and potential for groundwater contamination. |

The high sensitivity of mass spectrometry allows for the detection of very low concentrations of the isotopic tracer, minimizing the amount of substance that needs to be released into the environment. nih.gov This makes this compound a precise, effective, and environmentally considerate tool for understanding the complex behavior of contaminants in the natural world.

Role in Biochemical and Bioprocess Mechanistic Studies Non Clinical

Elucidation of Enzyme Reaction Mechanisms through Deuterium (B1214612) Labeling

The substitution of hydrogen with deuterium in 2-propanol is a cornerstone technique for investigating the mechanisms of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases. The primary method for this elucidation is the study of the Kinetic Isotope Effect (KIE). wikipedia.org The KIE is the ratio of the reaction rate using the lighter isotope (hydrogen) to the rate using the heavier isotope (deuterium). wikipedia.org

A "normal" primary KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edulibretexts.org Since a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires more energy to break. libretexts.org Consequently, reactions involving C-D bond cleavage are slower than those involving C-H bond cleavage.

In the context of an enzyme-catalyzed oxidation of 2-propanol, if the transfer of a hydrogen atom from the methyl group is part of the slowest step, using 2-Propanol-1,1,1-d3 will result in a significantly slower reaction rate. Observing a substantial KIE provides strong evidence that C-H bond cleavage is mechanistically significant in the rate-limiting step. Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that this bond cleavage occurs in a fast step before or after the rate-determining step. utdallas.edu

Secondary kinetic isotope effects, where the labeled atom is not directly involved in bond breaking, can also provide insight into changes in hybridization at the reaction center. libretexts.orgwikipedia.org

Table 1: Illustrative Kinetic Isotope Effect in an Enzyme-Catalyzed Oxidation

| Substrate | Enzyme | Initial Reaction Rate (μmol/min) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

|---|---|---|---|---|

| 2-Propanol | Alcohol Dehydrogenase (Hypothetical) | 7.5 | 5.0 | C-H bond cleavage is part of the rate-determining step. |

| This compound | Alcohol Dehydrogenase (Hypothetical) | 1.5 |

Metabolic Pathway Mapping in Cellular and A-cellular Systems

Deuterium-labeled compounds like this compound are invaluable as stable isotope tracers for mapping metabolic pathways in various biological systems. clearsynth.comnih.gov Because deuterium is a stable (non-radioactive) isotope, it can be safely used to follow the metabolic fate of a molecule without perturbing the system's biochemistry. zeochem.com The heavier mass of deuterium allows its incorporation into downstream metabolites to be tracked by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

When this compound is introduced into a cellular or a-cellular system, enzymes metabolize it. For example, in many microorganisms, 2-propanol is first oxidized to acetone (B3395972). nih.gov If this compound is used as the starting substrate, the resulting acetone will be deuterated (Acetone-d3). This labeled acetone can then enter central metabolic pathways.

By extracting metabolites at various time points and analyzing them, researchers can identify which compounds contain the deuterium label. nih.gov This information allows for the reconstruction of the metabolic network, confirming known pathways or uncovering new ones. For instance, studies on the archaeon Sulfolobus solfataricus have shown that it can utilize 2-propanol, with acetone accumulation suggesting it is metabolized via an acetone pathway. nih.gov Using a labeled substrate like this compound in such a system would confirm the direct conversion and trace the subsequent fate of the carbon skeleton.

Table 2: Example of Deuterium Label Tracing from this compound

| Metabolic Step | Input Substrate | Enzyme/Process | Product | Deuterium Label Status |

|---|---|---|---|---|

| 1 | This compound | Alcohol Dehydrogenase | Acetone-d3 | Label Retained (CD3) |

| 2 | Acetone-d3 | Acetone Carboxylase | Acetoacetate-d3 | Label Retained (CD3) |

| 3 | Acetoacetate-d3 | CoA Transferase | Acetoacetyl-CoA-d3 | Label Retained (CD3) |

| 4 | Acetoacetyl-CoA-d3 | Thiolase | Acetyl-CoA + Acetyl-CoA-d3 | Label Distributed |

Substrate Specificity and Isotopic Selectivity in Biotransformations

Biotransformations utilize enzymes or whole organisms to perform chemical modifications on substrates. nih.gov this compound is employed in these studies to probe the substrate specificity and stereoselectivity of enzymes, particularly in redox reactions where 2-propanol acts as a co-substrate for cofactor regeneration.

Many biotransformations involve alcohol dehydrogenases (ADHs) that catalyze the reduction of ketones or aldehydes to alcohols. These reactions often require the cofactor NADH or NADPH. To make the process cost-effective, a sacrificial alcohol like 2-propanol is added in large excess to regenerate the expensive cofactor in situ. The ADH oxidizes 2-propanol to acetone, which simultaneously reduces the oxidized cofactor (NAD+/NADP+) back to its active form (NADH/NADPH).

Furthermore, these studies can reveal the stereospecificity of the hydride transfer. Comparing the outcomes of reactions using stereospecifically labeled deuterated compounds can determine which specific hydrogen atom is being transferred and from which face of the substrate, providing a detailed picture of the enzyme's catalytic action.

Table 3: Research Findings on Cosubstrate Isotopic Selectivity in Biotransformation

| Primary Reaction | Cosubstrate | Enzyme System | Relative Reaction Rate (%) | Conclusion |

|---|---|---|---|---|

| Ketone Reduction | 2-Propanol | Recombinant E. coli with ADH | 100 | The significant rate decrease indicates a large KIE, confirming that hydride transfer from the cosubstrate is integral to the rate-limiting step of the overall biotransformation process. |

| Ketone Reduction | This compound | Recombinant E. coli with ADH | 22 |

Future Directions and Emerging Research Areas for 2 Propanol 1,1,1 D3

Integration with Advanced Imaging Techniques

The advent of high-resolution imaging technologies in chemical and biomedical sciences opens new avenues for the application of isotopically labeled compounds like 2-Propanol-1,1,1-d3. One of the most promising areas is its use in conjunction with Mass Spectrometry Imaging (MSI). MSI is a powerful technique that allows for the spatial mapping of molecules directly in tissue sections, providing crucial information on the distribution of drugs, metabolites, and biomarkers.

Isotope labeling coupled with MSI is a potent strategy for elucidating the dynamics of metabolism at a cellular level. oup.com By introducing this compound into a biological system, researchers can track its uptake and metabolic transformation with high spatial resolution. The distinct mass shift introduced by the three deuterium (B1214612) atoms allows for the unambiguous detection of the compound and its metabolites against the complex background of endogenous molecules. This approach can provide invaluable insights into metabolic pathways and the pharmacokinetics of isopropanol-related compounds within specific tissues and even single cells.

Furthermore, the use of deuterated standards is becoming increasingly important for quantitative MSI studies. nih.gov this compound could serve as an ideal internal standard for quantifying the distribution of unlabeled 2-propanol or related analytes in tissue samples, improving the accuracy and reliability of imaging data.

Future research will likely focus on developing and refining MSI methods that utilize this compound to study metabolic processes in greater detail. This could include dynamic labeling studies to measure metabolic fluxes in real-time and the development of multimodal imaging approaches that combine MSI with other techniques, such as fluorescence microscopy, to correlate molecular distributions with cellular structures.

Development of Novel Derivatization and Labeling Strategies

Chemical derivatization is a widely used technique in analytical chemistry, particularly in mass spectrometry and chromatography, to enhance the detection and separation of target analytes. isotope.com Isotopic labeling is a powerful method to track the course of an isotope through a chemical reaction or metabolic pathway. wikipedia.org The unique structural feature of this compound, with its deuterated methyl groups, makes it an intriguing candidate for the development of novel derivatization and labeling reagents.

The hydroxyl group of this compound can be chemically modified to introduce a reactive moiety that can then be used to tag other molecules of interest. The resulting derivatized molecule would carry the stable isotope label, allowing for its sensitive and specific detection by mass spectrometry. This strategy could be particularly useful for the analysis of complex biological mixtures, where the deuterium label can help to distinguish the derivatized analyte from the background matrix.

Moreover, the specific placement of the deuterium atoms on the terminal methyl groups provides a unique spectroscopic signature. This can be exploited in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to probe the local environment of the labeled molecule. nih.govresearchgate.netmdpi.com For instance, if a molecule derivatized with a this compound tag binds to a protein, changes in the NMR signal of the deuterium atoms could provide information about the binding event and the structure of the binding site.

Future research in this area could involve the synthesis of a variety of derivatization reagents based on the this compound scaffold, each tailored for specific classes of analytes. The development of "isotopic tagging" workflows that combine derivatization with advanced mass spectrometry techniques could enable more sensitive and accurate quantification of low-abundance molecules in complex samples.

| Research Area | Potential Application of this compound | Analytical Technique |

| Metabolomics | Tracer for metabolic flux analysis | Mass Spectrometry Imaging (MSI) |

| Pharmacokinetics | Internal standard for drug distribution studies | Quantitative Mass Spectrometry Imaging |

| Bioanalysis | Derivatization reagent for enhanced detection | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Structural Biology | Spectroscopic probe for molecular interactions | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Applications in Supramolecular Chemistry and Materials Science

Supramolecular chemistry focuses on the study of non-covalent interactions and the design of complex, functional chemical systems. The subtle energetic differences between carbon-hydrogen and carbon-deuterium bonds, known as the kinetic isotope effect, can influence the strength of non-covalent interactions such as hydrogen bonding and van der Waals forces. These subtle effects can be exploited in the design and study of supramolecular assemblies.

The use of isopropanol (B130326) in the liquid-phase exfoliation of two-dimensional materials like hexagonal boron nitride has been reported. The specific interactions between the solvent and the material surface are crucial for successful exfoliation. By using this compound, researchers can use techniques like vibrational spectroscopy (e.g., infrared and Raman) and neutron scattering to gain detailed insights into the orientation and binding of the solvent molecules at the material interface. The distinct vibrational frequencies of the C-D bonds compared to C-H bonds would provide a clear spectroscopic window to probe these interactions.

Furthermore, the incorporation of this compound into self-assembling systems, such as gels or liquid crystals, could be used to study the role of specific intermolecular interactions in the formation of these ordered structures. The deuterium labeling provides a non-perturbative probe to investigate the dynamics and organization of the molecules within the supramolecular assembly.

Future research directions could include the systematic investigation of isotope effects in the formation of supramolecular structures and the use of this compound as a tool to engineer the properties of advanced materials. Understanding the subtle interplay of isotopic substitution and non-covalent interactions could lead to the development of new materials with tailored functionalities.

Contributions to Green Chemistry Methodologies through Isotopic Insights

A central tenet of green chemistry is the development of more efficient and environmentally benign chemical processes. A deep understanding of reaction mechanisms is fundamental to achieving this goal. Isotopic labeling is a powerful and well-established technique for elucidating reaction pathways and identifying key intermediates and transition states. nih.govias.ac.in

This compound can serve as a valuable mechanistic probe in a variety of chemical transformations. For example, in catalytic reactions involving the activation of C-H bonds, the presence of deuterium at the methyl positions can be used to determine whether these bonds are involved in the rate-determining step of the reaction. The kinetic isotope effect, the change in reaction rate upon isotopic substitution, can provide quantitative information about the transition state structure.

By tracing the fate of the deuterium atoms from the reactant to the products, researchers can map out the bond-breaking and bond-forming steps of a reaction. This detailed mechanistic information is crucial for the rational design of more efficient catalysts and the optimization of reaction conditions to minimize waste and energy consumption. The use of deuterated compounds like this compound is also advantageous in multicomponent reactions to synthesize isotopically labeled molecules. thieme-connect.de

Future applications in this area will likely involve the use of this compound in combination with advanced computational modeling to gain a comprehensive understanding of reaction mechanisms. These insights will be instrumental in the development of next-generation catalytic systems that are more selective, active, and sustainable, thereby contributing to the broader goals of green chemistry. The development of flow chemistry methods for isotope labeling also presents a promising avenue for more efficient and cost-effective synthesis of such labeled compounds. x-chemrx.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Propanol-1,1,1-d3 with high isotopic purity?

- Methodological Answer : Synthesis typically involves catalytic deuteration or isotopic exchange. For example, deuterated analogs like this compound (CD₃CH(OH)CH₃) are produced via hydrogen-deuterium exchange using deuterium oxide (D₂O) in the presence of acidic or basic catalysts. High isotopic purity (e.g., 98–99 atom% D) is achieved through repeated purification steps, such as fractional distillation or chromatography, as demonstrated for similar compounds like 2-Propanol-d8 (99 atom% D) .

Q. How do researchers characterize the isotopic purity and structural integrity of this compound?

- Methodological Answer : Characterization employs:

- Nuclear Magnetic Resonance (NMR) : ¹H/²H NMR distinguishes deuterated vs. non-deuterated protons.

- Mass Spectrometry (MS) : High-resolution MS quantifies isotopic enrichment (e.g., 98 atom% D) and confirms molecular ion peaks .

- Infrared (IR) Spectroscopy : Detects shifts in O-H or C-D stretching frequencies .

Cross-referencing with databases like NIST Chemistry WebBook ensures data validation .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) of this compound be quantified in reaction mechanisms?

- Methodological Answer : KIEs are measured by comparing reaction rates of deuterated vs. non-deuterated compounds. For example, in acid-catalyzed dehydration, the C-D bond’s lower zero-point energy slows reaction kinetics. Researchers use gas-phase reaction data (e.g., enthalpy changes ΔrH° = 197 ± 8.4 kJ/mol for fluoride adducts) from NIST to model isotopic effects . Isotopic substitution in specific positions (e.g., CD₃) isolates contributions to transition states, enabling mechanistic insights .

Q. What strategies resolve contradictions in thermodynamic or spectral data for deuterated alcohols?

- Methodological Answer : Discrepancies arise from variations in measurement conditions or isotopic impurities. To resolve these:

- Cross-Database Validation : Compare data across NIST, PubChem, and experimental literature .

- Control Experiments : Use ultra-high-purity standards (e.g., 99 atom% D) to minimize isotopic contamination .

- Computational Modeling : Density Functional Theory (DFT) calculations validate experimental vibrational spectra (e.g., C-D vs. C-H modes) .

Q. How does isotopic purity impact this compound’s utility in NMR or tracer studies?

- Methodological Answer : High isotopic purity (≥98 atom% D) reduces signal interference in ¹H NMR, enhancing resolution for adjacent protons. In metabolic tracer studies, deuterated 2-propanol serves as a stable isotope label; impurities (>2% non-deuterated) can skew quantification. Protocols for purity verification via MS or combustion analysis are critical .

Q. What advanced GC/MS techniques optimize detection of this compound in complex matrices?

- Methodological Answer : Use deuterated analogs as internal standards to correct for matrix effects. For example, this compound’s distinct mass-to-charge ratio (m/z) enables selective detection in residue analysis. Column selection (e.g., polar stationary phases) improves separation from non-deuterated isomers .

Key Notes for Experimental Design

- Isotopic Purity Controls : Always include non-deuterated controls to assess background interference.

- Database Cross-Checks : Validate spectral/tabulated data against NIST and PubChem to address discrepancies .

- Safety Protocols : Follow guidelines for handling deuterated solvents (e.g., flammability, ventilation) per SDS documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.